molecular formula C16H13ClN2O2 B1474292 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol CAS No. 1202029-35-3

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol

Cat. No.: B1474292
CAS No.: 1202029-35-3
M. Wt: 300.74 g/mol
InChI Key: KZVXRDPWWYVVTH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol ( 1202029-35-3) is an organic compound with a molecular weight of 300.74 g/mol and the molecular formula C16H13ClN2O2 . This solid chemical features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazole-containing compounds are extensively investigated in early drug discovery for their potential as anti-inflammatory and anticancer agents . Several well-known non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents, such as Celecoxib and Crizotinib, are based on the pyrazole core, highlighting the significant research value of this structural motif . As a trisubstituted pyrazole derivative, this compound serves as a valuable building block for researchers in synthetic and medicinal chemistry, facilitating the exploration of new therapeutic candidates. It is supplied exclusively for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVXRDPWWYVVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol, a compound with the molecular formula C18H14ClN3O, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through the condensation reaction of 4-chlorophenylhydrazine hydrochloride with 6-(4-methoxyphenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile. This method highlights the utility of pyrazole derivatives in medicinal chemistry, particularly for their potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing pyrazole moieties have shown promising results against various cancer cell lines. In a comparative study, the compound exhibited moderate cytotoxicity with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 and HCT116 cancer cells, respectively .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µg/mL)Comparison to Control
HCT116193.93Better than positive control (5-fluorouracil)
A549371.36Moderate activity

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of both chlorophenyl and methoxyphenyl groups enhances its pharmacological profile, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies indicate that compounds similar to this compound demonstrate activity against a range of bacterial and fungal pathogens. This suggests its potential as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against target cells. For example, substituents such as nitro or hydroxyl groups have been shown to improve anticancer activity by modulating the interaction with cellular targets .

Case Studies

  • Antitumor Activity : In one study, derivatives of pyrazole were tested for their ability to induce apoptosis in cancer cells. The results indicated that certain modifications led to increased expression of pro-apoptotic genes such as Bax and p53, while reducing anti-apoptotic signals like Bcl2 and CDK4 .
  • Inflammation Models : Another study utilized animal models to assess the anti-inflammatory effects of pyrazole derivatives, demonstrating significant reductions in edema and inflammatory markers following treatment with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol (C₁₅H₁₀BrClN₂O; MW: 349.61 g/mol)
  • Key Differences : Replaces the 4-methoxyphenyl group with a 4-bromophenyl group.
  • Impact : Bromine increases molecular weight and lipophilicity compared to methoxy. The absence of an electron-donating group reduces solubility in polar solvents.
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (C₁₇H₁₂ClFN₂O₂; MW: 342.74 g/mol)
  • Key Differences : Features a carbaldehyde group at position 4 and a 3-chloro-4-fluorophenyl group.
  • Impact: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (C₁₅H₁₁ClN₂O; MW: 270.72 g/mol)
  • Key Differences : Replaces the 4-methoxyphenyl group with phenyl and substitutes the hydroxyl group with a ketone.
  • Impact: The ketone reduces hydrogen-bonding capability, affecting solubility.
Anti-inflammatory Derivatives
  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde : Exhibits significant anti-inflammatory activity (prostaglandin inhibition) with a low ulcer index (UI = 2.10–4.27). The carboxaldehyde group at position 4 enhances interactions with target enzymes compared to the hydroxyl group in the parent compound.
FabH Enzyme Inhibitors
  • 1-(5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone : Shows potent E. coli FabH inhibition (IC₅₀ < 10 µM). The dihydro-pyrazole scaffold and ethanone group improve binding affinity compared to the hydroxyl-containing analog.

Crystallographic and Structural Insights

  • 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone : X-ray studies reveal dihedral angles between substituents (18.23° for 4-chlorophenyl and 8.35° for phenyl), indicating moderate conjugation. The hydroxyl group in the target compound likely enhances hydrogen-bonded networks, improving crystalline stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₃ClN₂O₂ 300.74 4-OH, 4-ClPh, 4-OCH₃Ph High solubility due to -OH
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol C₁₅H₁₀BrClN₂O 349.61 4-OH, 4-BrPh, 4-ClPh High lipophilicity
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₂ClFN₂O₂ 342.74 4-CHO, 3-Cl-4-FPh, 4-OCH₃Ph Electrophilic reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol

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